molecular formula C15H14O4 B3142443 2-[(2-Methoxyphenoxy)methyl]benzoic acid CAS No. 50456-88-7

2-[(2-Methoxyphenoxy)methyl]benzoic acid

Cat. No.: B3142443
CAS No.: 50456-88-7
M. Wt: 258.27 g/mol
InChI Key: OOOYVSSZZRPNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol . It is characterized by the presence of a benzoic acid moiety linked to a methoxyphenoxy group through a methylene bridge. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenoxy)methyl]benzoic acid typically involves the reaction of 2-methoxyphenol with benzyl chloride in the presence of a base to form 2-(2-methoxyphenoxy)methylbenzene. This intermediate is then oxidized to yield the desired benzoic acid derivative .

  • Step 1: Formation of 2-(2-Methoxyphenoxy)methylbenzene

      Reagents: 2-methoxyphenol, benzyl chloride

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)

      Reaction: [ \text{C}_7\text{H}_8\text{O}_2 + \text{C}{14}\text{O}_2 + \text{HCl} ]

  • Step 2: Oxidation to this compound

      Reagents: Oxidizing agent (e.g., potassium permanganate)

      Conditions: Acidic or neutral medium

      Reaction: [ \text{C}{14}\text{O}{14}\text{O}_4 + \text{MnO}_2 + \text{KOH} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products

    Oxidation: Formation of higher oxidation state compounds

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted benzoic acid derivatives

Scientific Research Applications

2-[(2-Methoxyphenoxy)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylphenoxy)methyl]benzoic acid
  • 2-[(2-Ethoxyphenoxy)methyl]benzoic acid
  • 2-[(2-Chlorophenoxy)methyl]benzoic acid

Uniqueness

2-[(2-Methoxyphenoxy)methyl]benzoic acid is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs .

Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-8-4-5-9-14(13)19-10-11-6-2-3-7-12(11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOYVSSZZRPNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methoxyphenoxy)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Methoxyphenoxy)methyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[(2-Methoxyphenoxy)methyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[(2-Methoxyphenoxy)methyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[(2-Methoxyphenoxy)methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[(2-Methoxyphenoxy)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.